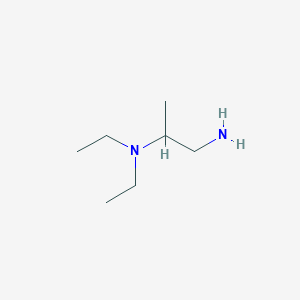
6-bromo-1H-indene
Overview
Description
6-bromo-1H-indene is a chemical compound with the molecular formula C9H7Br . It is a derivative of indene, which is a polycyclic hydrocarbon composed of a benzene ring fused with a cyclopentene .
Synthesis Analysis
The synthesis of 6-bromo-1H-indene involves a reaction with sodium tetrahydroborate in methanol at 0℃ for 2 hours under an inert atmosphere. This is followed by a reaction with sulfuric acid in water and ethylene glycol at 75℃ for 2 hours . Another method involves a reaction with sodium borohydride in methanol, followed by a reaction with toluene-4-sulfonic acid in benzene .
Molecular Structure Analysis
The molecular structure of 6-bromo-1H-indene is characterized by a benzene ring fused with a cyclopentene . The empirical formula is C9H7Br, and the molecular weight is 195.06 .
Physical And Chemical Properties Analysis
6-bromo-1H-indene is characterized by its molecular weight of 195.06 and its empirical formula of C9H7Br . It has a number of heavy atoms, aromatic heavy atoms, and rotatable bonds . Its water solubility and lipophilicity have also been documented .
Scientific Research Applications
Cancer Chemoprevention and Therapy
“6-bromo-1H-indene” derivatives have been explored for their potential as Retinoic Acid Receptor α (RARα) Agonists . These compounds are significant in the field of cancer chemoprevention and therapy due to their ability to modulate gene transcription, which in turn regulates cellular differentiation and apoptosis. This is particularly relevant in the treatment of acute promyelocytic leukemia (APL), where such derivatives can potentially overcome the limitations of all-trans-retinoic acid (ATRA) therapy by improving stability and reducing side effects.
Drug Design and Development
The structural motif of “6-bromo-1H-indene” serves as a key scaffold in the design of novel pharmaceutical agents . Its incorporation into drug molecules can enhance binding affinity and selectivity towards biological targets. The bromine atom in particular offers a site for further functionalization, allowing for the synthesis of a diverse array of bioactive molecules.
Biological Studies and Assays
Indene derivatives, including “6-bromo-1H-indene”, are utilized in receptor binding, cell proliferation, and cell differentiation assays . These assays are crucial for understanding the interaction between potential therapeutic agents and their biological targets, as well as assessing the efficacy of these agents in inducing desired cellular responses.
Material Science and Engineering
The bromine atom in “6-bromo-1H-indene” makes it a valuable compound in material science for the synthesis of polymers and advanced materials. Its ability to act as an alkylating agent allows for the introduction of bromine into biomolecules, which can be instrumental in creating novel materials with specific properties .
Computational Chemistry and Molecular Modeling
“6-bromo-1H-indene” is used in computational chemistry for molecular modeling and simulations . Programs such as Amber, GROMACS, and others utilize this compound in their simulations to produce visualizations that help in understanding molecular dynamics and interactions.
Synthetic Chemistry
As a versatile building block, “6-bromo-1H-indene” is employed in synthetic chemistry for constructing complex molecular architectures . Its reactivity profile enables chemists to develop new synthetic routes and methodologies, further expanding the toolkit available for chemical synthesis.
Mechanism of Action
Target of Action
Indole derivatives, which share a similar structure, are known to interact with various biological targets, including cancer cells and microbes . They play a significant role in cell biology and have been used in the treatment of various disorders .
Mode of Action
Indole derivatives are known to interact with their targets in a variety of ways, leading to changes in cellular function . For instance, some indole derivatives have been found to inhibit the replication of HIV-1 and HIV-2 strains in acutely infected cells .
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways, leading to diverse downstream effects .
Pharmacokinetics
It has been suggested that the compound has low gastrointestinal absorption and is a cyp1a2 inhibitor . These properties could impact the bioavailability of the compound.
Result of Action
Indole derivatives are known to have various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Action Environment
It is known that factors such as temperature, ph, and the presence of other substances can influence the action of similar compounds .
properties
IUPAC Name |
6-bromo-1H-indene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Br/c10-9-5-4-7-2-1-3-8(7)6-9/h1-2,4-6H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIRDZFUEYJFWNV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CC2=C1C=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10506649 | |
| Record name | 6-Bromo-1H-indene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10506649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-bromo-1H-indene | |
CAS RN |
33065-61-1 | |
| Record name | 6-Bromoindene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=33065-61-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Bromo-1H-indene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10506649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzo[b]thiophene-2-acetonitrile](/img/structure/B1280512.png)
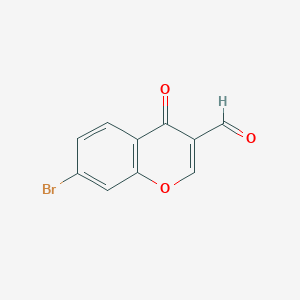
![[2-Bromo-1-(propan-2-yloxy)ethyl]benzene](/img/structure/B1280519.png)
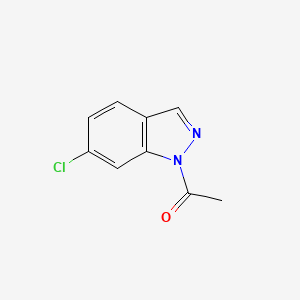
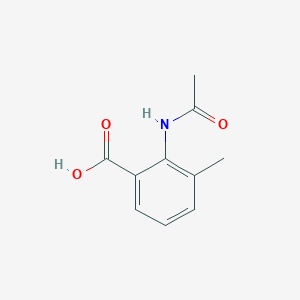

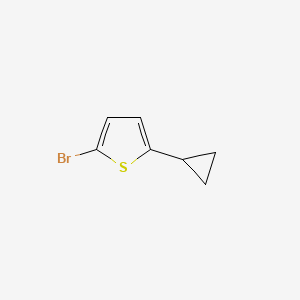
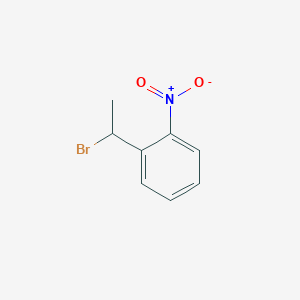


![Bicyclo[2.2.1]heptan-1-amine hydrochloride](/img/structure/B1280537.png)
